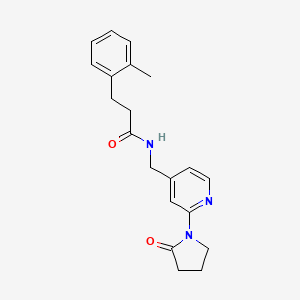

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidinone ring, a pyridine ring, and a tolyl group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.

Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidinone intermediate.

Tolyl Group Addition: The tolyl group is often added through a Friedel-Crafts acylation reaction, using an appropriate tolyl chloride and a Lewis acid catalyst.

Final Coupling: The final step involves coupling the pyridine and pyrrolidinone intermediates with the tolyl group under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(p-tolyl)propanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(m-tolyl)propanamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(phenyl)propanamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance or electronic effects that differentiate it from its para- and meta- counterparts, leading to distinct properties and applications.

Activité Biologique

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. The compound features a pyrrolidinone ring, a pyridine moiety, and an aromatic tolyl group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, specifically targeting glutamate transporters. This interaction could enhance glutamate uptake in neuronal cells, potentially offering therapeutic benefits for conditions such as epilepsy and other central nervous system disorders .

Pharmacological Activities

- Antiseizure Activity : Preliminary studies have indicated that related compounds exhibit broad-spectrum antiseizure activity in mouse models. For instance, a structurally similar compound showed significant efficacy in various seizure models, suggesting that this compound may possess similar properties .

- Antimicrobial Properties : The sulfonamide class, to which this compound may belong due to structural similarities, is known for its antibacterial effects. The presence of the pyridine and pyrrolidinone rings enhances the potential for antimicrobial activity against various pathogens.

- Potential Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique arrangement of functional groups in this compound may interact with cancer-related pathways, warranting further investigation into its anticancer potential.

Case Study 1: Antiseizure Efficacy

In a study involving structurally analogous compounds, researchers found that certain derivatives exhibited significant antiseizure effects without the common central nervous system side effects typically associated with traditional antiseizure medications. This suggests that this compound could be developed as a novel treatment option for epilepsy .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related sulfonamide compounds demonstrated effective inhibition of bacterial growth in vitro. These findings support the hypothesis that this compound may also exhibit antimicrobial properties worth exploring in clinical settings.

Research Findings Summary

Propriétés

IUPAC Name |

3-(2-methylphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-15-5-2-3-6-17(15)8-9-19(24)22-14-16-10-11-21-18(13-16)23-12-4-7-20(23)25/h2-3,5-6,10-11,13H,4,7-9,12,14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZQKWZKJQCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.